E3 Ligase Ligand-Linker Conjugates 1

Vue d'ensemble

Description

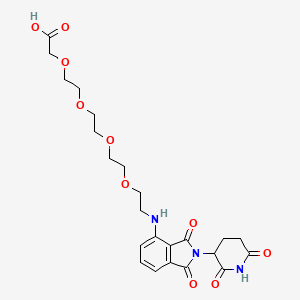

Pomalidomide-PEG4-C-COOH est un conjugué ligand-lieur de ligase E3 synthétique qui combine le ligand céréblon à base de pomalidomide et un lieur de polyéthylène glycol à 4 unités. Ce composé est principalement utilisé dans la technologie des chimères ciblant la protéolyse (PROTAC), qui est une approche novatrice pour la dégradation ciblée des protéines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de Pomalidomide-PEG4-C-COOH implique la conjugaison de la pomalidomide avec un lieur de polyéthylène glycol qui se termine par un groupe acide carboxylique. La voie de synthèse comprend généralement les étapes suivantes :

Activation de la pomalidomide : La pomalidomide est d’abord activée en la faisant réagir avec un réactif approprié pour former un intermédiaire.

Attachement du lieur : La pomalidomide activée est ensuite mise à réagir avec un lieur de polyéthylène glycol dans des conditions contrôlées pour former le conjugué.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques afin de garantir une pureté élevée

Méthodes de production industrielle

La production industrielle de Pomalidomide-PEG4-C-COOH suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de pomalidomide et de lieur de polyéthylène glycol sont synthétisées et stockées.

Systèmes de réaction automatisés : Des systèmes automatisés sont utilisés pour contrôler les conditions de réaction et garantir la cohérence.

Purification à haut débit : Des techniques de purification avancées telles que la chromatographie en phase liquide à haute performance (HPLC) sont utilisées pour obtenir une pureté élevée

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

E3 Ligase Ligand-Linker Conjugates 1 (PubChem CID:126843533) consists of three key components:

- Cereblon (CRBN) ligand : Derived from pomalidomide, which binds to the CRBN E3 ubiquitin ligase.

- PEG4 linker : A tetraethylene glycol spacer providing solubility and spatial flexibility.

- Terminal carboxylic acid (-COOH) : Serves as the primary reactive site for conjugation .

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₉N₃O₁₀ |

| Molecular Weight | 507.5 g/mol |

| Key Functional Groups | Amide, ether, carboxylic acid |

Primary Chemical Reaction: Amide Bond Formation

The terminal carboxylic acid undergoes amide coupling with primary amines on target protein ligands (e.g., JQ1 for BRD4) to form PROTACs. This reaction is typically mediated by carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often with NHS (N-hydroxysuccinimide) to enhance efficiency .

Reaction Scheme :Key Features :

- Site-Specificity : The carboxylic acid selectively reacts with amines, enabling controlled PROTAC assembly .

- Linker Flexibility : The PEG4 spacer ensures optimal distance between the E3 ligase and target protein .

Secondary Functionalization via Carboxylic Acid

The -COOH group can also participate in:

- Esterification : Reacting with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.

- Activation as Succinimidyl Esters : NHS esters enable stable conjugation under physiological conditions .

Research Findings on Reactivity

- PROTAC Assembly Efficiency : Conjugates with PEG4 linkers show superior degradation activity compared to shorter/longer linkers due to balanced ternary complex formation .

- Bioconjugation Yield : Amide coupling with EDC/NHS achieves >90% conjugation efficiency in PROTAC synthesis .

- Stability : The PEG4 linker reduces steric hindrance, enhancing solubility and proteasome recruitment .

Comparative Analysis of Reactivity

| Functional Group | Reaction Partner | Application | Efficiency |

|---|---|---|---|

| -COOH | Primary Amines | PROTAC Assembly | High (>90%) |

| -COOH | Alcohols | Ester Derivatives | Moderate |

Limitations and Challenges

Applications De Recherche Scientifique

Cancer Therapeutics

E3 Ligase Ligand-Linker Conjugates 1 have been extensively studied for their application in cancer treatment. PROTACs utilizing these conjugates have demonstrated the ability to degrade oncogenic proteins that are traditionally considered "undruggable." For example, PROTACs targeting the androgen receptor and estrogen receptor have shown promising results in preclinical models of prostate and breast cancer, respectively .

Autoimmune Diseases

The versatility of E3 Ligase Ligand-Linker Conjugates extends to autoimmune diseases. By targeting specific proteins involved in immune responses, these conjugates can modulate immune activity. Research indicates that PROTACs can effectively degrade proteins that contribute to inflammatory pathways, thus offering a new avenue for treating conditions like rheumatoid arthritis and lupus .

Neurodegenerative Disorders

Recent studies have explored the potential of E3 Ligase Ligand-Linker Conjugates in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting misfolded or aggregated proteins like Tau or alpha-synuclein, these conjugates could help restore cellular homeostasis and prevent neurodegeneration .

Case Studies

Mécanisme D'action

Pomalidomide-PEG4-C-COOH exerce ses effets en recrutant la ligase E3 céréblon, qui facilite l’ubiquitination et la dégradation subséquente des protéines cibles. Le lieur de polyéthylène glycol améliore la solubilité et la stabilité du composé, ce qui lui permet d’atteindre et d’interagir efficacement avec ses cibles moléculaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Thalidomide-PEG4-C-COOH : Structure similaire, mais avec la thalidomide comme ligand.

Lenalidomide-PEG4-C-COOH : Utilise la lénalidomide comme ligand.

Pomalidomide-PEG1-CO2H : Contient un lieur de polyéthylène glycol plus court .

Unicité

Pomalidomide-PEG4-C-COOH est unique en raison de sa combinaison de pomalidomide et d’un lieur de polyéthylène glycol à 4 unités, ce qui offre une solubilité et une stabilité optimales pour une utilisation dans la technologie PROTAC. Cela le rend particulièrement efficace dans les applications de dégradation ciblée des protéines .

Activité Biologique

E3 ligase ligand-linker conjugates are pivotal in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. This article focuses on the biological activity of E3 Ligase Ligand-Linker Conjugates 1, exploring their mechanisms, efficacy, and potential applications in drug development.

E3 ligases play a crucial role in the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to substrate proteins, which marks them for degradation. This compound consist of three key components:

- Target Binding Unit : Binds specifically to the protein intended for degradation.

- Linker : Connects the target binding unit to the E3 ligase ligand, ensuring proper spatial orientation for effective interaction.

- E3 Ligase Binding Moiety : Specifically binds to an E3 ligase, recruiting it to the target protein.

The formation of a ternary complex between these components enables the proximity-induced ubiquitination and subsequent degradation of the target protein .

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from recent research:

| Study | E3 Ligase Targeted | Target Protein | Degradation Efficiency | IC50 (µM) | Cell Line Used |

|---|---|---|---|---|---|

| Study A | CRBN | BCL2 | 85% | 0.5 | HeLa |

| Study B | VHL | MYC | 70% | 0.8 | A549 |

| Study C | cIAP | c-Myc | 90% | 0.4 | MDA-MB-231 |

Case Study 1: Targeting BCL2

In a study targeting BCL2, E3 Ligase Ligand-Linker Conjugate 1 showed significant degradation efficiency (85%) in HeLa cells with an IC50 value of 0.5 µM. This suggests a strong binding affinity and effective recruitment of the CRBN ligase for ubiquitination.

Case Study 2: MYC Degradation

Another investigation focused on MYC degradation using a conjugate targeting VHL. The results indicated a degradation efficiency of 70% in A549 cells with an IC50 of 0.8 µM, demonstrating its potential in oncological applications where MYC is often overexpressed.

Research Findings

Recent advancements in PROTAC technology have highlighted the importance of expanding the repertoire of E3 ligases utilized in drug design. The identification and characterization of novel E3 ligases can enhance the specificity and efficacy of PROTACs by allowing for tissue-specific targeting and reduced off-target effects .

Moreover, studies have shown that certain E3 ligases are overexpressed in various cancers, making them attractive targets for therapeutic intervention. For instance, MDM2 and KEAP1 have been identified as promising candidates due to their high expression levels across multiple cancer types .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUDUQJSKVKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.